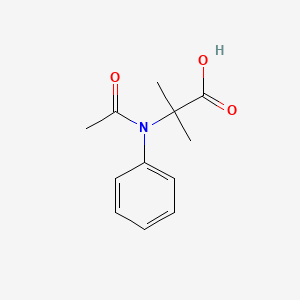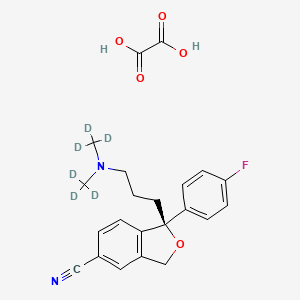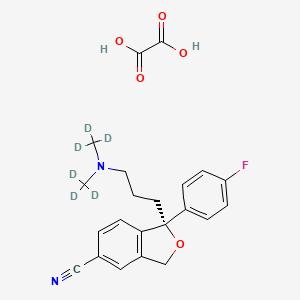
2-methyl-2-(N-phenylacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(N-acetyl-anilino)-isobutyric acid is an organic compound that belongs to the class of N-acylated alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline moiety, which is further connected to an isobutyric acid backbone. It is a derivative of aniline and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(N-phenylacetamido)propanoic acid typically involves the acetylation of aniline. The process begins with the reaction of aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The use of catalysts such as zinc acetate in acetic acid under microwave irradiation has been reported to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(N-acetyl-anilino)-isobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Alpha-(N-acetyl-anilino)-isobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The aniline moiety allows for electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds .
Comparaison Avec Des Composés Similaires
Acetanilide: Another N-acylated aniline derivative, used as a precursor in the synthesis of pharmaceuticals.
N-acetyl-L-alanine: An N-acylated alpha amino acid, similar in structure but with different biological properties.
Uniqueness: Alpha-(N-acetyl-anilino)-isobutyric acid is unique due to its specific combination of aniline and isobutyric acid, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
105901-29-9 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.256 |
Nom IUPAC |
2-(N-acetylanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(12(2,3)11(15)16)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16) |
Clé InChI |
IZNFFADGCJRGQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O |
Synonymes |
Alanine, N-acetyl-2-methyl-N-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)








